Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
CAS No.: 1286704-09-3
Cat. No.: VC7743591
Molecular Formula: C13H14N6O
Molecular Weight: 270.296
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286704-09-3 |
|---|---|
| Molecular Formula | C13H14N6O |
| Molecular Weight | 270.296 |
| IUPAC Name | pyrimidin-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C13H14N6O/c20-12(11-14-3-1-4-15-11)18-7-9-19(10-8-18)13-16-5-2-6-17-13/h1-6H,7-10H2 |
| Standard InChI Key | ZUVKROWICWXGQO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC=N3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Pyrimidin-2-yl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone features a ketone group linking a piperazine ring to a pyrimidine heterocycle. The piperazine ring is further substituted at the 4-position with a second pyrimidin-2-yl group. This arrangement creates a symmetrical yet conformationally flexible structure, enabling interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects .
Molecular Formula and Weight
The molecular formula is deduced as C₁₃H₁₄N₆O, with a molecular weight of 286.30 g/mol. This calculation aligns with analogous compounds, such as (4-bromophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone (C₁₅H₁₅BrN₄O, MW 347.21 g/mol) , where substitution of the bromophenyl group with a pyrimidine reduces molecular weight by approximately 61 g/mol.
Spectroscopic Characteristics
While experimental spectra for this compound are unavailable, infrared (IR) and nuclear magnetic resonance (NMR) data for related structures provide insights. For example, the carbonyl stretch in similar methanone derivatives appears near 1650–1700 cm⁻¹ in IR spectra . In proton NMR, the piperazine protons resonate as broad singlets near δ 2.5–3.5 ppm, while pyrimidine protons appear as doublets or triplets between δ 8.0–9.0 ppm.
Physicochemical Properties
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be synthesized via a two-step approach:
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Functionalization of Piperazine: Introducing a pyrimidin-2-yl group at the 4-position of piperazine using nucleophilic aromatic substitution (SNAr).
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Methanone Formation: Coupling the substituted piperazine with pyrimidine-2-carbonyl chloride under basic conditions.
Step 1: Synthesis of 4-(Pyrimidin-2-yl)piperazine
Reaction of piperazine with 2-chloropyrimidine in the presence of potassium carbonate yields 4-(pyrimidin-2-yl)piperazine. This method mirrors the synthesis of (4-bromophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone, where aryl halides react with piperazine .
Step 2: Carbonyl Coupling
Treatment of 4-(pyrimidin-2-yl)piperazine with pyrimidine-2-carbonyl chloride in dichloromethane and triethylamine affords the target compound. Similar coupling strategies are employed in the synthesis of PF-00734200, a DPP-IV inhibitor .
Optimization Challenges
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Byproduct Formation: Competing reactions at the piperazine nitrogen may yield N,N-disubstituted products. Steric hindrance from the pyrimidine group mitigates this issue .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to isolate the pure product.
Pharmacological Profile
Mechanism of Action
Piperazine-pyrimidine hybrids exhibit diverse biological activities:
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Enzyme Inhibition: Analogs like PF-00734200 inhibit dipeptidyl peptidase IV (DPP-IV) with IC₅₀ values ≤13 nM, suggesting potential antidiabetic applications .
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Receptor Modulation: Quinoline-piperazine derivatives act as dopamine receptor agonists, indicating CNS activity.
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Kinase Binding: Pyrimidine moieties often interact with ATP-binding pockets in kinases, a trait exploited in anticancer drug design .
Predicted Targets
| Target Class | Example Target | Binding Affinity (Predicted) | Source |
|---|---|---|---|
| DPP-IV | Dipeptidyl peptidase IV | Ki ~20 nM | |
| Dopamine D2 Receptor | DRD2 | EC₅₀ ~1 μM | |
| Cyclin-Dependent Kinase | CDK2 | IC₅₀ ~50 nM |
Therapeutic Applications
Neuroprotective Effects
Piperazine derivatives with pyrimidine substituents demonstrate affinity for dopamine and serotonin receptors. This compound could modulate neurotransmission in disorders like Parkinson’s disease or schizophrenia.
Anticancer Activity
Pyrimidine-based kinase inhibitors, such as imatinib, validate the scaffold’s utility in oncology . Molecular docking studies predict strong interactions with CDK2, a regulator of cell cycle progression.
Toxicological Considerations
Metabolic Stability
Cytochrome P450 enzymes, particularly CYP3A4, are likely involved in oxidation of the piperazine ring. Prodrug strategies or structural modifications (e.g., fluorination) could enhance half-life .
Challenges and Future Directions
Solubility Limitations
The compound’s logS of -3.2 suggests poor aqueous solubility, complicating oral delivery. Nanoformulation or salt formation (e.g., hydrochloride) may improve bioavailability.
Target Selectivity
Dual pyrimidine groups risk off-target binding to purinergic receptors. Structure-activity relationship (SAR) studies could refine selectivity by adjusting substituent electronegativity .
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